molecular formula C17H20N4O2S B2878499 N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953205-71-5

N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2878499
CAS No.: 953205-71-5
M. Wt: 344.43
InChI Key: AHCFWGMSNYCCLP-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5-one core linked to a 4-(dimethylamino)phenyl group via an acetamide bridge. The thiazolo[3,2-a]pyrimidinone scaffold incorporates a sulfur atom and fused pyrimidine ring, which may contribute to unique electronic properties and binding interactions. The dimethylamino group on the phenyl ring enhances solubility due to its electron-donating nature, while the methyl substituent at position 7 of the pyrimidine ring may influence steric effects.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11-8-16(23)21-14(10-24-17(21)18-11)9-15(22)19-12-4-6-13(7-5-12)20(2)3/h4-8,14H,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCFWGMSNYCCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Rings

  • Target Compound: The thiazolo[3,2-a]pyrimidinone core contains a sulfur atom, which may enhance lipophilicity and enable unique non-covalent interactions (e.g., van der Waals forces) compared to nitrogen-rich cores.
  • Compound: The thiazolo[4,5-d]pyrimidine core differs in ring fusion positions (4,5-d vs.
  • Compound: The triazolo[4,3-c]pyrimidinone core replaces sulfur with nitrogen, increasing polarity and hydrogen-bonding capacity, which could affect target binding .
  • Compound : The tetrahydropyrimidin-2-one core is saturated, reducing aromaticity and rigidity compared to the target compound’s fused system .

Substituent Effects

  • Solubility: The target compound’s dimethylamino group likely improves aqueous solubility compared to the fluorophenyl group in ’s compound, which introduces electronegativity but lower solubility .
  • Steric and Electronic Effects : The 7-methyl group on the target’s pyrimidine ring may reduce steric hindrance compared to the 7-phenyl group in ’s compound, which could impede binding to compact active sites .
  • Pharmacokinetics : The hydroxy group in ’s compound (attached to a chromene moiety) may enhance metabolic stability through H-bonding, whereas the target compound’s sulfur atom could increase metabolic oxidation susceptibility .

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